![molecular formula C25H24N2O5 B610347 methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
Overview
Description
Methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate is a complex heterocyclic compound featuring a benzoate ester core linked to a substituted pyrrole ring. Key structural elements include:
- Pyrrole ring: Substituted with an acetyl group (position 3), a hydroxyl group (position 4), and a 2-(2-methylindol-3-yl)ethyl chain (position 1).
- 5-Oxo group: A ketone at position 5 of the pyrrole.
- Benzoate ester: A methyl ester at the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PYD-106 involves the preparation of a pyrrolidinone core structure. The synthetic route typically includes the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core is synthesized through a series of condensation reactions involving appropriate starting materials such as amines and carbonyl compounds.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired stereoselectivity and activity. This step may involve reactions such as alkylation, acylation, and reduction.
Industrial Production Methods
Industrial production of PYD-106 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
PYD-106 undergoes various chemical reactions, including:
Oxidation: PYD-106 can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidinone core.
Substitution: Substitution reactions can introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of PYD-106 with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
PYD-106 has a wide range of scientific research applications:
Chemistry: PYD-106 is used as a tool compound to study the structure-activity relationships of NMDA receptors.
Biology: It is used to investigate the role of GluN2C-containing NMDA receptors in neuronal signaling and synaptic plasticity.
Medicine: PYD-106 is explored for its potential therapeutic applications in neurological disorders such as schizophrenia and Alzheimer’s disease.
Industry: The compound is used in the development of new pharmacological agents targeting NMDA receptors.
Mechanism of Action
PYD-106 exerts its effects by acting as a positive allosteric modulator of GluN2C-containing NMDA receptors. It binds to a specific site on the receptor, distinct from the agonist binding site, and enhances the receptor’s response to glutamate . This modulation increases the opening frequency and open time of the receptor channels, leading to enhanced synaptic transmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Variation on the Pyrrole Ring Target Compound: The 1-(2-(2-methylindol-3-yl)ethyl) chain introduces a lipophilic indole group, which may enhance membrane permeability or receptor binding .
Heterocyclic Core
- The pyridoindole core in CAS 1239034-70-8 differs from the pyrrole in the target compound, which may alter electronic properties and metabolic stability .
Bioactivity and Safety
- Indole-containing compounds (e.g., the target compound) are often associated with antimicrobial or anticancer activity, though specific data are lacking here .
- Pyridoindole derivatives like CAS 1239034-70-8 exhibit acute toxicity (H302) and require stringent safety protocols during handling .
Research Findings and Gaps
Synthetic Challenges
- The target compound’s synthesis likely involves multi-step protection/deprotection strategies, as seen in analogous pyrazole-based benzoates .
Bioactivity Potential Indole moieties are prevalent in marine actinomycete metabolites and ferroptosis-inducing compounds, suggesting the target compound could modulate oxidative stress pathways .
Safety Considerations
- Structurally similar compounds (e.g., CAS 1239034-70-8) require personal protective equipment (PPE) such as face shields and adherence to OSHA standards .
Biological Activity
Overview
Methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate, often referred to as PYD-106, is a compound of significant interest due to its biological activity, particularly as a positive allosteric modulator of NMDA receptors. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a complex structure that includes a pyrrolidinone core and an indole moiety, which are critical for its biological activity.
Property | Details |
---|---|
Molecular Formula | C25H24N2O5 |
Molecular Weight | 420.47 g/mol |
CAS Number | Not specified |
Solubility | Soluble in organic solvents |
PYD-106 acts primarily as a positive allosteric modulator of NMDA receptors containing the GluN2C subunit. Its mechanism involves:
- Enhancement of Receptor Activity : PYD-106 increases the frequency and duration of channel openings in response to glutamate without significantly altering the binding affinity for glutamate or glycine.
- Calcium Ion Flow : By modulating NMDA receptor activity, PYD-106 influences calcium ion influx, which is crucial for synaptic plasticity and memory functions.
- Subunit Selectivity : The compound shows remarkable selectivity for GluN2C-containing NMDA receptors, with diminished effects on other subunits (GluN2A, GluN2B, and GluN2D).
Pharmacokinetics
The pharmacokinetic profile of PYD-106 indicates that it has favorable absorption characteristics when administered. The compound's interaction with NMDA receptors suggests potential implications for neurological conditions where these receptors are involved.
Neuroprotective Effects
Research has indicated that PYD-106 may offer neuroprotective benefits by enhancing synaptic transmission and plasticity:
- Learning and Memory : By potentiating NMDA receptor activity, PYD-106 could improve cognitive functions such as learning and memory.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to PYD-106:
- Cytotoxicity Against Cancer Cell Lines : Compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the indole or pyrrolidinone moieties could enhance this activity .
- Mechanisms of Action : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various biochemical pathways .
Study 1: Neuroprotective Effects in Animal Models
In a study examining the effects of PYD-106 on cognitive function in rodent models, researchers found that administration led to improved performance in memory tasks compared to control groups. The results indicated enhanced synaptic plasticity correlating with increased NMDA receptor activity.
Study 2: Anticancer Efficacy
Another investigation assessed the cytotoxic effects of structurally related compounds on human glioblastoma cells. Results showed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating promising anticancer activity.
Properties
IUPAC Name |
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-14-18(19-6-4-5-7-20(19)26-14)12-13-27-22(21(15(2)28)23(29)24(27)30)16-8-10-17(11-9-16)25(31)32-3/h4-11,22,26,29H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFGURQFZLMSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C3=O)O)C(=O)C)C4=CC=C(C=C4)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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